molecular formula C14H31N5O7 B12698570 N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 84145-09-5

N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12698570
CAS No.: 84145-09-5
M. Wt: 381.43 g/mol
InChI Key: IBLGZCWDFAZBCR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that features multiple amino and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of ethylenediamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions.

Biology

In biological research, it may be used as a building block for synthesizing biologically active molecules or as a chelating agent.

Medicine

In medicine, it could be explored for its potential therapeutic properties, such as acting as a drug delivery agent or a precursor for pharmaceuticals.

Industry

In industrial applications, it may be used in the synthesis of polymers, resins, or other materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and carboxylate groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler compound with two amino groups.

    Triethylenetetramine: Contains four amino groups and is used as a chelating agent.

    Citric Acid: A tricarboxylic acid similar to the 2-hydroxypropane-1,2,3-tricarboxylate part of the compound.

Properties

CAS No.

84145-09-5

Molecular Formula

C14H31N5O7

Molecular Weight

381.43 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C8H23N5.C6H8O7/c9-1-3-11-5-7-13-8-6-12-4-2-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h11-13H,1-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

IBLGZCWDFAZBCR-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCN)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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